Tolrestat-d3 -

Tolrestat-d3

Catalog Number: EVT-1504557
CAS Number:
Molecular Formula: C₁₆H₁₁D₃F₃NO₃S
Molecular Weight: 360.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Tolrestat has been explored through various methods, focusing on optimizing yield and purity. One notable method includes a continuous-flow synthesis, which allows for efficient production with high yields. This method involves a two-stage process that effectively synthesizes the compound while minimizing the formation of byproducts .

Technical Details:

  • Starting Materials: The synthesis typically begins with readily available precursors that undergo several transformations.
  • Continuous-Flow Technique: This method enhances reaction control and scalability compared to traditional batch processes.
  • Purification: Following synthesis, purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate Tolrestat from impurities .
Molecular Structure Analysis

Tolrestat's molecular structure features a thioamide functional group, which is critical for its biological activity. The structural formula can be represented as:

Chemical Structure C16H14F3NO3S\text{Chemical Structure }C_{16}H_{14}F_{3}NO_{3}S

Data:

  • Molecular Weight: 357.35 g/mol
  • CAS Number: 82964-04-3
  • Appearance: White solid
  • Solubility: Soluble in DMSO up to 22 mM .

The structural configuration contributes to its binding affinity for aldose reductase, facilitating its role as an inhibitor.

Chemical Reactions Analysis

Tolrestat undergoes specific chemical reactions that are essential for its function as an aldose reductase inhibitor. The primary reaction involves the inhibition of the aldose reductase enzyme, which catalyzes the reduction of glucose to sorbitol.

Technical Details:

  • Inhibition Mechanism: Tolrestat binds to the active site of aldose reductase, preventing substrate access and subsequent conversion of glucose.
  • Reactivity: The thioamide group plays a crucial role in stabilizing the enzyme-inhibitor complex, enhancing the compound's efficacy at low concentrations .
Mechanism of Action

The mechanism by which Tolrestat exerts its effects involves several steps:

  1. Binding: Tolrestat selectively binds to aldose reductase.
  2. Enzyme Inhibition: This binding prevents the conversion of glucose into sorbitol.
  3. Reduction of Sorbitol Levels: By inhibiting this pathway, Tolrestat effectively reduces sorbitol accumulation in tissues affected by diabetes, thereby mitigating complications such as neuropathy and retinopathy .

Data:

  • IC50 Values: Various studies report IC50 values ranging from 10 nM to 400 nM depending on assay conditions and specific enzyme isoforms targeted .
Physical and Chemical Properties Analysis

Tolrestat exhibits several notable physical and chemical properties:

PropertyValue
StateSolid
Water Solubility0.0076 mg/mL
LogP (octanol-water partition)3.25
pKa (strongest acidic)3.95
Polar Surface Area49.77 Ų
Rotatable Bond Count5

These properties influence Tolrestat's bioavailability and interaction with biological membranes .

Applications

Tolrestat has been primarily studied for its potential applications in managing diabetic complications. Its ability to inhibit aldose reductase positions it as a candidate for:

  • Treatment of Diabetic Neuropathy: Clinical trials have demonstrated improvements in symptoms associated with diabetic neuropathy when administered at therapeutic doses.
  • Preventing Diabetic Complications: Research indicates that Tolrestat may help mitigate complications such as cataracts and retinopathy by lowering sorbitol levels in affected tissues .

Despite its withdrawal from clinical use due to safety concerns, ongoing research into Tolrestat analogs continues to explore safer alternatives with similar mechanisms of action.

Introduction to Tolrestat-d3: Background and Significance

Historical Development of Aldose Reductase Inhibitors

Aldose reductase inhibitors (ARIs) emerged as a promising therapeutic class targeting the polyol pathway, a glucose metabolism route implicated in diabetic complications like neuropathy, retinopathy, and nephropathy. Aldose reductase (ALR2) catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor. Under hyperglycemic conditions, this pathway becomes hyperactive, leading to osmotic stress, oxidative damage, and cellular dysfunction [3] [9]. Early ARIs like alrestatin (1970s) and sorbinil (1980s) demonstrated proof-of-concept in animal models but faced significant clinical limitations. Alrestatin suffered from poor oral bioavailability and solubility, while sorbinil was associated with hypersensitivity reactions and rash in a substantial subset of patients [3] [7]. These setbacks underscored the need for safer, more effective inhibitors.

Tolrestat (N-[[6-Methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycine), a second-generation ARI, was developed in the mid-1980s. It exhibited potent in vitro ALR2 inhibition (IC₅₀ values in the nanomolar range) and favorable pharmacokinetics, enabling once-daily oral dosing [7] [8]. Clinical trials (1989-1992) demonstrated its ability to stabilize or improve motor nerve conduction velocity (MNCV) and vibration perception threshold (VPT) in diabetic patients with symptomatic sensory polyneuropathy. Notably, a 52-week multicenter trial showed that tolrestat (200 mg/day) significantly improved paraesthetic symptoms and tibial/peroneal MNCV compared to placebo, with sustained benefits observed in 28% of treated patients [5]. Long-term studies further confirmed its ability to halt the deterioration of nerve function observed in placebo groups [2]. Despite this efficacy, tolrestat was withdrawn globally in 1997 due to idiosyncratic severe hepatotoxicity, including cases of fulminant hepatitis and death [7] [8]. This withdrawal exemplified the persistent challenge of achieving an acceptable therapeutic index with conventional ARIs.

Table 1: Evolution of Key Aldose Reductase Inhibitors (ARIs)

Inhibitor GenerationCompound (Examples)Key AdvantagesMajor Clinical LimitationsDevelopment Status
First GenerationAlrestatinProof-of-concept efficacyPoor bioavailability, Low solubilityDiscontinued
SorbinilPotent in vitro activityHypersensitivity reactions (~20% incidence)Discontinued
Second GenerationTolrestatOnce-daily dosing, Improved PK, Stabilized nerve function in trialsIdiosyncratic severe hepatotoxicity (fatal hepatitis risk)Withdrawn (1997)
PonalrestatStructural diversityLimited efficacy, Toxicity concernsDiscontinued (Phase III)
Deuterated AnalogueTolrestat-d3Targeted metabolic stabilization, Reduced reactive metabolite formationUnder preclinical investigationResearch Phase

Structural Evolution from Tolrestat to Deuterated Analogs

Tolrestat features a naphthalene core substituted with a methoxy group at C6 and a trifluoromethyl group at C5. A thioamide linker connects this hydrophobic moiety to an N-methylglycine (sarcosine) group, which includes the carboxylic acid critical for interacting with ALR2's anion-binding pocket [7] [8]. The structure is represented below:

Tolrestat: N-{[6-Methoxy-5-(trifluoromethyl)-1-naphthyl]carbothioyl}-N-methylglycine  Core: Naphthalene  Substituents: -OCH₃ (C6), -CF₃ (C5)  Linker: -NH-C(=S)-  Acidic Group: -N(CH₃)-CH₂-COOH  

Tolrestat-d₃ represents a strategic molecular evolution via isotopic perturbation. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is incorporated at three specific hydrogen positions within tolrestat's structure: the three hydrogen atoms of the N-methyl group (-N-CD₃ instead of -N-CH₃) attached to the glycine nitrogen [6]. This modification, replacing H with D, is among the smallest possible structural changes in a drug molecule, preserving the compound's steric bulk, electronic properties, and inherent target affinity. The primary structural distinction lies in the deuteration of the methyl group directly attached to the nitrogen atom adjacent to the thioamide carbonyl. This site was likely chosen based on metabolic studies of tolrestat implicating oxidative N-demethylation (likely mediated by Cytochrome P450 enzymes like CYP3A4) as a significant metabolic pathway potentially linked to toxic metabolite formation [4] [6] [7].

Table 2: Structural Comparison of Tolrestat and Tolrestat-d3

Structural FeatureTolrestatTolrestat-d3Functional Significance
Naphthalene CoreIdenticalIdenticalHydrophobic binding to ALR2
C5 Substituent-CF₃-CF₃Electron-withdrawing group, enhances binding
C6 Substituent-OCH₃-OCH₃Steric/electronic influence on core orientation
Linker-NH-C(=S)--NH-C(=S)-Critical for hydrogen bonding in ALR2 active site
Acidic Group-N(CH₃)-CH₂-COOH-N(CD₃)-CH₂-COOHBinds anion pocket; Essential for activity
Deuterium PositionNone-N-CD₃ (Tri-deuteromethyl)Targets N-demethylation metabolic pathway
Molecular Weight357.35 g/mol~360.37 g/molNegligible increase
Key Chemical Difference-N-CH₃-N-CD₃Alters C-H bond kinetics (DKIE)

Rationale for Deuterium Incorporation in Pharmacologically Active Compounds

The incorporation of deuterium into pharmacologically active compounds leverages the deuterium kinetic isotope effect (DKIE). This fundamental physicochemical phenomenon arises because the carbon-deuterium (C-D) bond has a lower vibrational frequency and higher ground-state energy compared to the carbon-hydrogen (C-H) bond. Consequently, breaking the C-D bond requires a higher activation energy. The primary DKIE is expressed as the ratio of the rate constants for C-H bond cleavage versus C-D bond cleavage (kH/kD). For reactions where C-H bond breaking is the rate-limiting step, this ratio typically ranges between 2 and 10 at physiological temperatures [4] [6].

In drug metabolism, many oxidative transformations catalyzed by Cytochrome P450 (CYP) enzymes involve the initial abstraction of a hydrogen atom. Deuterium substitution at the site of metabolism can significantly slow the rate of metabolic degradation (metabolic stabilization) if the C-H cleavage is rate-limiting. In the context of tolrestat-d₃, deuteration of the N-methyl group specifically targets the oxidative N-demethylation pathway:

Tolrestat Metabolism (N-Demethylation):  -N-CH₃ + CYP + O₂ + NADPH → -N-H + HCHO + ...  Tolrestat-d3 Metabolism:  -N-CD₃ + CYP + O₂ + NADPH → -N-D + DCDO + ... (Slower Rate)  

The rationale for developing tolrestat-d₃ hinges on two key hypotheses derived from this DKIE:

  • Reduced Formation of Reactive Metabolites: N-demethylation generates formaldehyde (HCHO) and a primary amine intermediate. Formaldehyde is a known reactive electrophile capable of forming protein adducts. The primary amine metabolite could undergo further bioactivation to reactive species (e.g., hydroxylamines, nitroso compounds) potentially implicated in tolrestat's hepatotoxicity. By slowing N-demethylation, tolrestat-d₃ aims to decrease the production of these toxic intermediates [4] [6] [7].
  • Improved Pharmacokinetics: Slowing a major metabolic pathway could prolong the parent compound's systemic exposure (increased half-life, t₁/₂) and potentially increase bioavailability (AUC). This could translate into lower dosing requirements and reduced peak plasma concentrations (Cₘₐₓ), potentially mitigating concentration-dependent toxicity while maintaining efficacy against ALR2 [4] [6].

Beyond tolrestat-d₃, deuterium incorporation has gained significant traction in drug discovery, evolving from the "deuterium switch" strategy (e.g., deutetrabenazine, FDA-approved 2017) to the development of de novo deuterated drugs like deucravacitinib (FDA-approved 2022). The goal is to refine the therapeutic profile—improving metabolic stability, reducing toxic metabolite formation, enhancing exposure, and/or decreasing inter-individual variability—without fundamentally altering the primary pharmacology [4]. Tolrestat-d₃ exemplifies this approach, aiming to resurrect the therapeutic potential of ALR2 inhibition for diabetic complications by mitigating the safety concerns that halted its progenitor.

Properties

Product Name

Tolrestat-d3

Molecular Formula

C₁₆H₁₁D₃F₃NO₃S

Molecular Weight

360.37

Synonyms

AY 27773-d3; Alredase-d3; Lorestat-d3; Tolrestatin-d3; N-[[6-Methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methyl-d3-glycine; 2-(6-Methoxy-N-methyl-d3-5-(trifluoromethyl)naphthalene-1-carbothioamido)acetic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.